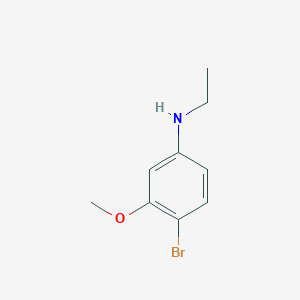
4-bromo-N-ethyl-3-methoxyaniline
Overview
Description
4-bromo-N-ethyl-3-methoxyaniline is a chemical compound with the CAS Number: 1549896-23-2 . It has a molecular weight of 230.1 . This compound is a useful reagent for organic synthesis and other chemical processes .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12BrNO/c1-3-11-7-4-5-8 (10)9 (6-7)12-2/h4-6,11H,3H2,1-2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 230.1 . More specific properties such as color, density, and hardness were not found in the search results.Scientific Research Applications
Synthesis of Quinoline and Pyrimidine Derivatives
Research demonstrates the use of compounds related to 4-bromo-N-ethyl-3-methoxyaniline in the synthesis of various derivatives of quinolines and pyrimidines. These derivatives have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as potential antifungal properties (Abdel‐Wadood et al., 2014).Environmental Applications
Studies on methoxyanilines, similar to this compound, have been conducted to evaluate the effectiveness of Fenton-like oxidation processes in treating wastewater. These compounds are critical in understanding the treatment of toxic and recalcitrant chemicals in industrial wastewater (Chaturvedi & Katoch, 2020).Pharmaceutical Research
Analogues of this compound have been utilized in the synthesis of various pharmaceutical compounds. These include kinase inhibitors, VEGFR2 inhibitors, and compounds targeting specific protein kinases, highlighting the potential use of this compound in drug discovery and development (Johnson et al., 2022).Corrosion Inhibition
Research has also been conducted on derivatives of this compound for their potential use as corrosion inhibitors. These compounds have shown promising results in protecting metals like zinc in corrosive environments, indicating potential industrial applications (Assad et al., 2015).Spectroscopic and Structural Analysis
Compounds similar to this compound have been extensively studied for their spectroscopic and structural properties. This includes analyses using techniques like FT-IR, UV-Vis, and X-ray diffraction, essential for understanding their chemical behavior and potential applications in various fields (Demircioğlu et al., 2019).Antimicrobial Properties
There is research indicating that derivatives of this compound exhibit antimicrobial properties. These compounds have been tested against various pathogenic bacterial strains, showing moderate to significant antibacterial activities, which could be beneficial in developing new antimicrobial agents (Xu et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in organic synthesis and other chemical processes .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the preparation of 4-anilino substituted α-carboline compounds as active brk inhibitors (breast tumor kinase), which are interesting targets for cancer therapy .
Result of Action
Similar compounds have shown potential in cancer therapy as brk inhibitors .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-bromo-N-ethyl-3-methoxyaniline . .
Biochemical Analysis
Biochemical Properties
4-bromo-N-ethyl-3-methoxyaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in physiological and biochemical parameters . For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dose is required to elicit a measurable response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and involve multiple steps, including oxidation, reduction, and conjugation reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through various targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
4-bromo-N-ethyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIVFZDRAQBVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)

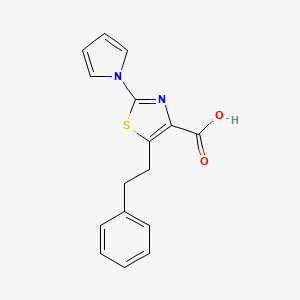

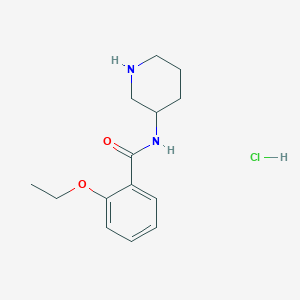
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)



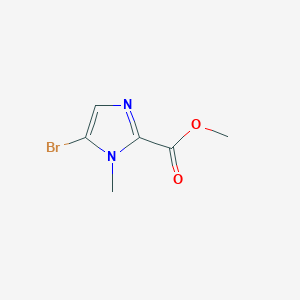
![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1407406.png)
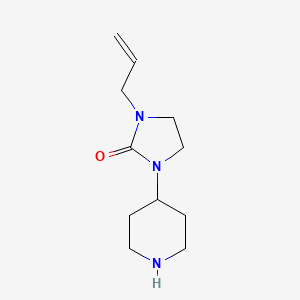
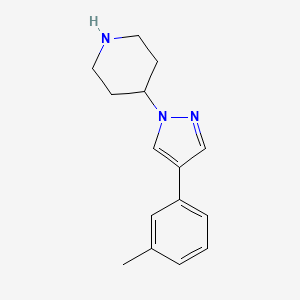
![[4-oxo-2-(pyridin-2-yl)-3H-pyrimidin-5-yl]acetic acid](/img/structure/B1407409.png)
